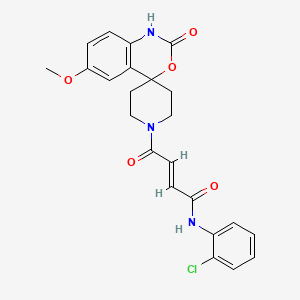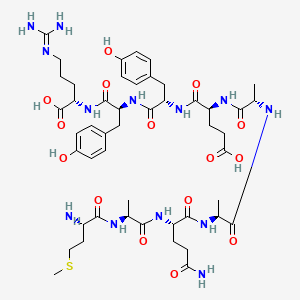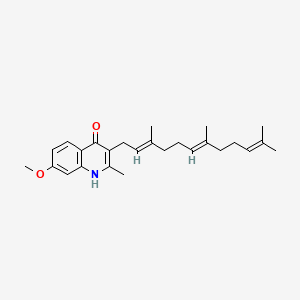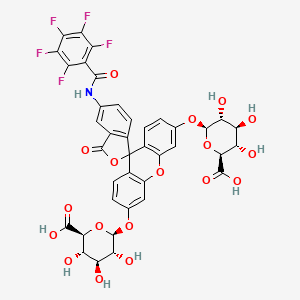
Hdac6-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac6-IN-16 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin . Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of Hdac6-IN-16 involves several steps, including the preparation of key intermediates and their subsequent coupling. One common synthetic route involves the use of oxazole-hydroxamate as a core structure . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Hdac6-IN-16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hdac6-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Helps in understanding the biological functions of HDAC6 and its role in cellular processes like protein degradation and cell motility.
Industry: Used in the development of new drugs and therapeutic agents targeting HDAC6.
Wirkmechanismus
Hdac6-IN-16 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins in the cytoplasm. This inhibition disrupts various cellular processes, including protein degradation, cell motility, and immune response . The molecular targets and pathways involved include the deacetylation of α-tubulin, HSP90, and cortactin, which are crucial for maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Hdac6-IN-16 is unique due to its high selectivity for HDAC6 compared to other histone deacetylases. Similar compounds include:
Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic potential.
ITF3756: A compound that inhibits HDAC6 and has shown promise in cancer research.
Mercaptoacetamides and fluoroalkyl-oxadiazoles: These compounds also selectively inhibit HDAC6 and are being investigated for their therapeutic potential.
This compound stands out due to its specific structure and high selectivity, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H19N3O3S |
|---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-hydroxy-4-[[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C23H19N3O3S/c1-15-6-12-18(13-7-15)26-22(28)19-4-2-3-5-20(19)24-23(26)30-14-16-8-10-17(11-9-16)21(27)25-29/h2-13,29H,14H2,1H3,(H,25,27) |
InChI-Schlüssel |
FXZZKUACHFSKCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


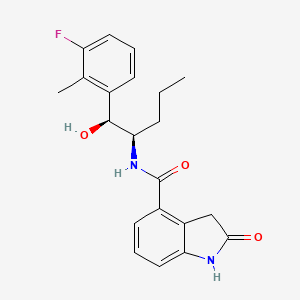
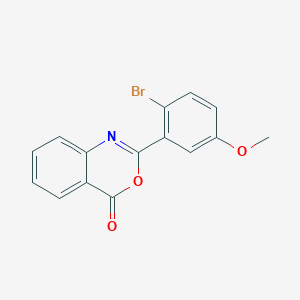
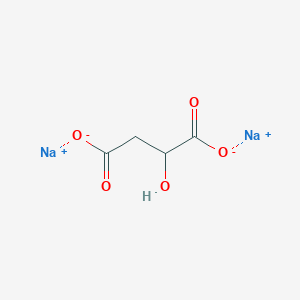

![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
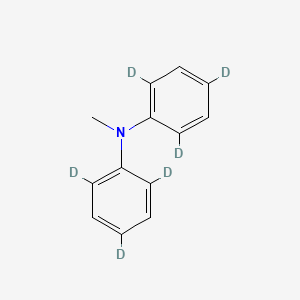
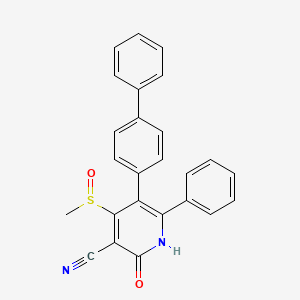
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
